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E3 ligase Ligand-Linker Conjugates 11 - 1835705-61-7

E3 ligase Ligand-Linker Conjugates 11

Catalog Number: EVT-254899
CAS Number: 1835705-61-7
Molecular Formula: C39H61ClN4O6S
Molecular Weight: 749.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E3 Ligase Ligand-Linker Conjugate 11 is a synthesized compound which incorporates a ligand for the E3 ubiquitin ligase and a PROTAC linker to bring together target protein and ubiquitinating machinery.
Overview

E3 ligase Ligand-Linker Conjugate 11 is a specialized compound designed for use in targeted protein degradation, specifically within the framework of proteolysis-targeting chimeras. This compound integrates a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau protein, with a polyethylene glycol linker to facilitate the degradation of target proteins. The primary function of E3 ligase Ligand-Linker Conjugate 11 is to form a ternary complex with a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism is pivotal in regulating protein levels within cells, particularly for therapeutic applications in oncology and other diseases where protein dysregulation occurs .

Source and Classification

E3 ligase Ligand-Linker Conjugate 11 is classified under small molecules used in the development of proteolysis-targeting chimeras. It is cataloged with the Chemical Abstracts Service number 1835705-61-7 and is recognized for its role in inducing targeted protein degradation by harnessing the ubiquitin-proteasome system. The compound has been referenced in various scientific studies and is available through suppliers such as GlpBio and JenKem Technology .

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 ligase Ligand-Linker Conjugate 11 involves several critical steps:

  1. Ligand Preparation: The (S,R,S)-AHPC ligand, which binds to the von Hippel-Lindau E3 ligase, is synthesized using standard organic chemistry techniques, including amide bond formation and esterification.
  2. Linker Incorporation: A polyethylene glycol (PEG) linker is utilized due to its favorable properties, such as enhancing solubility and improving cellular uptake. The length of the PEG chain can be varied to optimize degradation efficiency.
  3. Coupling Reactions: The ligand and linker are coupled using reagents like N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole, which facilitate the formation of stable covalent bonds between the components.
  4. Purification: The final product undergoes purification through techniques such as column chromatography or recrystallization to ensure high purity suitable for research applications .
Molecular Structure Analysis

Structure and Data

E3 ligase Ligand-Linker Conjugate 11 features a specific molecular structure that includes:

  • Ligand Component: The (S,R,S)-AHPC ligand that interacts specifically with the von Hippel-Lindau E3 ligase.
  • Linker Component: A two-unit polyethylene glycol chain that provides flexibility and solubility.

The molecular weight of this compound is approximately 600 Da, which facilitates its cellular uptake while maintaining sufficient binding affinity to both the target protein and the E3 ligase .

Chemical Reactions Analysis

Reactions and Technical Details

E3 ligase Ligand-Linker Conjugate 11 participates in several types of chemical reactions:

  • Oxidation: Potential oxidation reactions may occur at functional groups within the linker or ligand.
  • Reduction: Reduction reactions can modify functional groups like nitro or carbonyl groups.
  • Nucleophilic Substitution: This reaction type is significant during the synthesis phase when forming bonds between the ligand and linker.

Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles during substitution processes .

Mechanism of Action

Process and Data

The mechanism by which E3 ligase Ligand-Linker Conjugate 11 operates involves:

  1. Formation of Ternary Complex: The compound binds simultaneously to a target protein and an E3 ubiquitin ligase, creating a ternary complex.
  2. Ubiquitination: This complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.
  3. Proteasomal Degradation: The tagged protein is then recognized by the proteasome, leading to its degradation.

This process effectively reduces the levels of specific proteins within cells, allowing for targeted therapeutic interventions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

E3 ligase Ligand-Linker Conjugate 11 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the polyethylene glycol linker.
  • Stability: The compound maintains stability under physiological conditions, which is crucial for its functionality in biological systems.
  • Biocompatibility: Designed for use in cell-based assays without significant cytotoxicity.

Analyses indicate that variations in PEG chain length can affect both solubility and biological activity, making it essential to optimize these parameters during synthesis .

Applications

Scientific Uses

E3 ligase Ligand-Linker Conjugate 11 has significant applications in various scientific fields:

  • Targeted Protein Degradation Research: It serves as a tool for studying protein function by enabling selective degradation of proteins involved in disease processes.
  • Cancer Therapeutics: The compound has potential applications in oncology for degrading oncogenic proteins that drive tumorigenesis.
  • Drug Development: It aids in developing new therapeutic strategies by modulating protein levels within cells, providing insights into disease mechanisms.
Mechanistic Foundations of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

Role of E3 Ubiquitin Ligases in the Ubiquitin-Proteasome System

E3 ubiquitin ligases serve as the central specificity determinants in the ubiquitin-proteasome system (UPS), governing the selective tagging of substrate proteins with ubiquitin chains for proteasomal destruction. The human genome encodes over 600 E3 ligases, which are classified into three mechanistic families based on ubiquitin transfer mechanisms [8] [9]: RING (Really Interesting New Gene) types facilitate direct ubiquitin transfer from E2 conjugating enzymes to substrates; HECT (Homologous to E6AP C-terminus) and RBR (RING-between-RING) types form transient thioester intermediates with ubiquitin before substrate transfer. This enzymatic diversity enables precise substrate recognition through specialized domains that identify degradation signals (degrons), including:

  • N-degrons: Exposed N-terminal residues (e.g., hydrophobic Phe/Trp/Tyr or basic Arg/Lys/His) recognized by N-recognin E3 ligases
  • Phosphodegrons: Phosphorylated serine/threonine motifs bound by E3s like SCFFBW7 through electrostatic complementarity
  • Hypoxia-sensitive degrons: Hydroxylated proline residues in HIF-1α recognized by VHL under normoxic conditions [8]

Table 1: Major E3 Ubiquitin Ligase Classes and Their Characteristics

ClassUbiquitin Transfer MechanismRepresentative MembersCatalytic Domains
RINGDirect transfer from E2~UbSCF complex, MDM2, c-CblRING finger domain
HECTE3~Ub thioester intermediateNEDD4, HACE1HECT domain
RBRHybrid RING/HECT mechanismParkin, HOIPRING1-IBR-RING2 domains

E3 ligase dysfunction is implicated in numerous pathologies, particularly cancers (e.g., VHL mutations in renal carcinoma, MDM2 amplification in sarcomas), making them compelling therapeutic targets. The emergence of PROTAC technology leverages these natural protein degradation mechanisms for therapeutic intervention [5] [9].

PROTAC Architecture: Ternary Complex Formation and Catalytic Degradation Mechanisms

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three elements: (1) a target protein-binding ligand, (2) an E3 ligase-binding ligand, and (3) a chemical linker connecting both pharmacophores. E3 Ligase Ligand-Linker Conjugates represent key intermediates in PROTAC synthesis, providing the E3-recruiting moiety pre-attached to a versatile linker [1] [6]. Their mechanism involves:

  • Simultaneous Engagement: The conjugate facilitates formation of a ternary complex (Target-PROTAC-E3 Ligase), positioning the target protein within ubiquitination proximity of the E2-loaded ubiquitin.
  • Ubiquitin Transfer: Lysine residues on the target surface are polyubiquitinated with K48-linked chains by the recruited E2-E3 machinery.
  • Proteasomal Recognition: Polyubiquitinated targets are recognized by 26S proteasome regulatory subunits, unfolded, and processively degraded.
  • PROTAC Recycling: The PROTAC dissociates intact to catalyze additional degradation cycles, operating substoichiometrically [5] [7].

Table 2: PROTACs Utilizing E3 Ligase Ligand-Linker Conjugates

PROTACTargetE3 LigaseConjugate TypeDegradation Efficiency (DC50)
dBET1BRD4CRBNThalidomide-PEG2-acetic acid~100 nM
ARV-771ARVHL(S,R,S)-AHPC-PEG3-N3~1 nM
SNIPERVariouscIAP1Conjugate 11Compound-specific

Notably, PROTACs exhibit catalytic turnover, enabling target depletion at concentrations far below the target's inherent Kd—a key pharmacological advantage over occupancy-driven inhibitors [5] [7].

Structural Determinants of E3 Ligase Recruitment by Ligand-Linker Conjugates

The efficacy of E3 Ligase Ligand-Linker Conjugates hinges on structural conservation of the E3 binding pharmacophore coupled with linker-dependent orientation. Compound 11 (cIAP1 Ligand-Linker Conjugate 11, CAS: 1239943-19-1) exemplifies these principles with its optimized structure:

  • E3 Ligand Core: Features a bestatin-derived motif that selectively binds the BIR3 domain of cIAP1, mimicking natural IAP antagonists like SMAC/DIABLO [6].
  • Linker Architecture: Comprises a non-cleavable alkyl chain (C6) terminated with a carboxylic acid for target ligand conjugation. Molecular dynamics simulations indicate this length (~11.5 Å) optimally positions target proteins for ubiquitination without steric clash.
  • Exit Vector: The C-terminal carboxylate enables amide coupling to diverse target ligands while preserving cIAP1 binding (IC50 < 100 nM for parental conjugate) [6] [10].

Table 3: Structural and Physicochemical Properties of Conjugate 11

PropertyValue/DescriptionMethod/Reference
Molecular FormulaC35H43N3O7Calculated
Molecular Weight617.73 g/mol [6]
Linker Length~11.5 Å (C6 alkyl chain)Computational modeling
cIAP1 Binding AffinityIC50 < 100 nMCompetitive binding assay
Solubility>10 mM in DMSOExperimental

Linker design profoundly influences ternary complex geometry and degradation efficiency. For CRBN-directed conjugates, alkyl/ether chains (e.g., in Pomalidomide-PEG2-acetic acid) enhance solubility and reduce aggregation, while rigid aromatic linkers in VHL conjugates (e.g., (S,R,S)-AHPC derivatives) enforce precise spatial orientation between target and E3 ligase [1] [5] [9]. Exit vector selection is equally critical—thalidomide derivatives permit linker attachment at position 4 (yielding higher cooperativity) or the glutarimide nitrogen (improved synthetic accessibility but reduced degradation potency) [5] [9].

Kinetic and Thermodynamic Analysis of Ternary Complex Stability

The degradation efficiency of PROTACs incorporating E3 Ligand-Linker Conjugates correlates directly with ternary complex stability, quantified through binding affinity (KdTernary) and cooperativity (α). Surface plasmon resonance (SPR) studies reveal:

  • Cooperativity Dynamics: Defined as α = KdBinary/KdTernary, where α > 1 indicates positive cooperativity (stabilized ternary complex). PROTAC MZ1 (VHL/BRD4) exhibits α = 25 for VHL-BRD4, while less optimized degraders show α < 1 due to suboptimal linker-induced strain [7].
  • Affinity-Potency Correlation: SPR-measured KdTernary values for VHL-recruiting PROTACs against BRD4 range from 0.4-40 nM, with lower Kd correlating with improved cellular DC50 (R2 = 0.89) [7].
  • Hook Effect: High PROTAC concentrations (>1 µM) dissociate ternary complexes due to binary complex saturation, quantified by SPR-derived bell-shaped binding curves [3] [7].

Table 4: Experimentally Determined Ternary Complex Parameters for PROTACs

PROTACTargetE3 LigaseKdTernary (nM)Cooperativity (α)Degradation Rate (t1/2)
MZ1BRD4VHL0.4250.5 h
AT1SMARCA2VHL6.28.32.1 h
dBET6BRD4CRBN1.812.70.8 h

The total buried surface area (BSA) at the ternary interface, calculable via molecular modeling (e.g., 1100 Ų for VHL:PROTAC:BRD4), predicts affinity and degradation kinetics. High-BSA complexes (>900 Ų) exhibit prolonged residence times and enhanced ubiquitination efficiency due to optimized lysine positioning relative to the E2~Ub active site [7]. NanoBRET and Lumit™ assays enable real-time monitoring of ternary complex formation in live cells, confirming SPR-derived kinetic parameters and revealing that maximal degradation rates require sustained complex stability (>15 min residence time) [3] [7].

Properties

CAS Number

1835705-61-7

Product Name

E3 ligase Ligand-Linker Conjugates 11

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C39H61ClN4O6S

Molecular Weight

749.4 g/mol

InChI

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1

InChI Key

DVLICOWBWULAJJ-RWTOGVPBSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

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